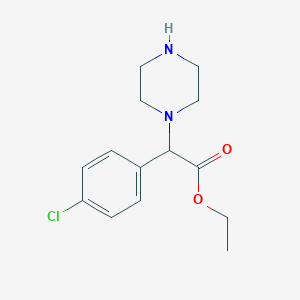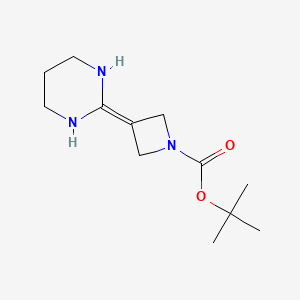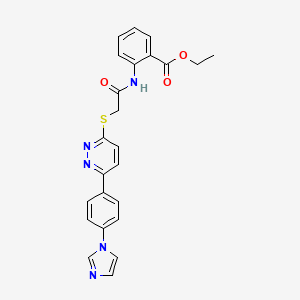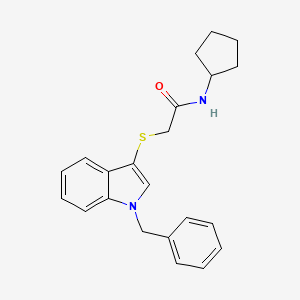
2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-Ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an ethoxyphenyl group attached to a sulfonyl group, which is further connected to a tetrahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. Attached to this core is a sulfonyl group (SO2), which is in turn attached to a 4-ethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group might make it susceptible to nucleophilic substitution reactions. The tetrahydroisoquinoline core could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclized in the presence of bases yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This highlights the compound's potential in synthetic chemistry (Ukrainets et al., 2014).
- 2,3-Dihydroisoquinoline type compounds were key intermediates in unusual [4+4] cyclodimerization reactions, forming triheterocyclic ring structures. Such cyclodimerizations demonstrate the compound's versatility in creating complex molecular architectures (Sugiura et al., 1998).
Pharmacological and Biological Studies :
- The synthesis and stereochemistry of 3, 7-Diazatricyclo[4.2.2.22, 5]dodeca-9, 11-dienes derived from 2, 3-Dihydroisoquinoline derivatives demonstrate the potential for creating diverse biologically active molecules (Sugiura et al., 1998).
- The diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines, including sulfonylimines, has been a key step in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process demonstrates the compound's relevance in stereoselective synthesis, which is critical in drug development (Wünsch & Nerdinger, 1999).
Molecular Structure Determination and Analysis :
- X-ray crystallography has been used to determine the structure of dimers and other derivatives of 1, 2, 3, 4-tetrahydroisoquinolines, providing insights into the molecular geometry and spatial arrangements crucial for understanding their chemical behavior (Sugiura et al., 1997).
Potential for New Compound Synthesis :
- The synthesis of substituted azetidinones derived from the dimer of Apremilast, which involves sulfonamide rings, indicates the potential of related compounds in creating novel pharmaceutical agents (Jagannadham et al., 2019).
- Radical cyclizations of cyclic ene sulfonamides, including 1,2,3,4-tetrahydroisoquinolines, leading to the formation of polycyclic imines, suggest potential applications in synthetic organic chemistry (Zhang et al., 2013).
Future Directions
Mechanism of Action
Tetrahydroisoquinoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The mode of action of such compounds often involves interaction with specific protein targets in the body, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific structure and functional groups present in the compound.
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors that can influence the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other compounds, and specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-16-7-9-17(10-8-16)22(19,20)18-12-11-14-5-3-4-6-15(14)13-18/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLCHDISHRBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine](/img/structure/B2641830.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)
![3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641834.png)


![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)



![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)
![2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2641845.png)


